6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is a chemical compound with the molecular formula C15H26O It is characterized by a cyclopentene ring substituted with three methyl groups and a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from simpler organic molecules. This often involves cyclization reactions where a linear precursor is converted into a cyclic structure.
Substitution with Methyl Groups: The introduction of methyl groups onto the cyclopentene ring can be achieved through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base.
Attachment of the Hexenol Chain: The hexenol chain is attached to the cyclopentene ring through a series of coupling reactions. This step may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological macromolecules and influence biochemical pathways.
Medicine: Investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction, biological system, or industrial process.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol
- 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Uniqueness
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is unique due to its specific structural features, such as the position and number of methyl groups on the cyclopentene ring and the length and position of the hexenol chain. These structural attributes confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
67801-12-1 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12-13,15H,5,7,10H2,1-4H3/b8-6+ |
InChI Key |
RHQDMXYIGACKOH-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(/C=C/CC1CC=C(C1(C)C)C)O |
Canonical SMILES |
CCC(C=CCC1CC=C(C1(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.